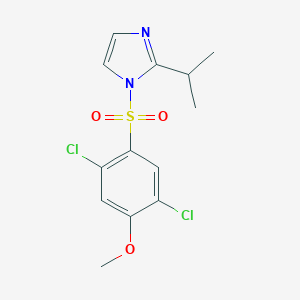

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O3S/c1-8(2)13-16-4-5-17(13)21(18,19)12-7-9(14)11(20-3)6-10(12)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIKQLVFEQBERL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Debus-Radziszewski Reaction

The classical Debus-Radziszewski method forms imidazole rings via condensation of a 1,2-dicarbonyl compound, ammonia, and an aldehyde. For 2-isopropyl substitution:

Alkylation of Imidazole

Direct alkylation of imidazole with isopropyl bromide under basic conditions:

-

Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

-

Conditions : 80°C for 24 hours.

-

Regioselectivity : Favors N1-alkylation due to steric and electronic factors, yielding 1-isopropylimidazole. Subsequent dealkylation or transposition may adjust substitution.

Preparation of 2,5-Dichloro-4-Methoxyphenylsulfonyl Chloride

Sulfonation and Chlorination

-

Starting Material : 4-Methoxyphenol.

-

Chlorination :

-

Treat with Cl₂ in acetic acid at 0°C to introduce 2,5-dichloro substituents.

-

Intermediate : 2,5-Dichloro-4-methoxyphenol.

-

-

Sulfonation :

-

React with chlorosulfonic acid (ClSO₃H) at 50°C to form sulfonic acid.

-

-

Conversion to Sulfonyl Chloride :

Alternative Route via Thiol Oxidation

-

Synthesis of Thiol Intermediate :

-

2,5-Dichloro-4-methoxybenzenethiol prepared via nucleophilic aromatic substitution.

-

-

Oxidation to Sulfonyl Chloride :

Coupling of Fragments via Sulfonylation

Reaction Conditions

Mechanistic Insights

The sulfonyl chloride undergoes nucleophilic attack by the deprotonated N1 of the imidazole. Steric hindrance from the 2-isopropyl group directs substitution to the N1 position, ensuring regioselectivity.

Optimization and Scalability

Solvent Screening

Catalytic Additives

Green Chemistry Approaches

Purification and Characterization

Chromatographic Methods

Chemical Reactions Analysis

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and its role as an enzyme inhibitor.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The target compound’s distinct substituents differentiate it from structurally related imidazoles:

- This contrasts with 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (), where methyl and nitro groups dominate electronic effects .

- Aromatic ring modifications : The 2,5-dichloro-4-methoxyphenyl group combines halogens and alkoxy substituents, creating a mixed electronic profile. In comparison, compounds like 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole () prioritize extended aromatic systems (naphthyl, biphenyl) for π-π stacking or hydrophobic interactions .

Crystallographic and Supramolecular Properties

- Crystallography tools: Structural analysis of similar compounds relies on SHELX programs for refinement (e.g., SHELXL) and ORTEP-3 for visualization, as noted in and .

- Hydrogen bonding : The sulfonyl group in the target compound can act as a hydrogen-bond acceptor, influencing crystal packing. This contrasts with nitro- or chloro-substituted imidazoles (), where H-bonding patterns may differ due to alternative functional groups .

Data Tables

Research Findings and Discussion

- Steric considerations : The 2-isopropyl group may hinder rotational freedom, impacting conformational preferences compared to less bulky analogs (e.g., ’s methyl groups).

- Synthetic challenges : Sulfonation reactions require precise control to avoid over-functionalization, whereas condensation methods () offer flexibility for aryl diversity .

Biological Activity

1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial, anticancer, and other pharmacological properties based on recent studies.

- Molecular Formula : C18H20Cl2N2O4S

- Molecular Weight : 431.33 g/mol

- CAS Number : [not provided in the search results]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including the compound .

In Vitro Studies

A study evaluated various derivatives for their antimicrobial activities against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant activity, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for the most active compounds .

Table 1: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

| 10 | 0.30 | Bacillus subtilis |

These findings suggest a strong potential for developing these compounds as therapeutic agents against bacterial infections.

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. A synthesis of various imidazole-based compounds demonstrated notable cytotoxic effects against different cancer cell lines.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- In a study involving human glioblastoma (U251) and melanoma (WM793) cells, certain imidazole derivatives showed significant growth inhibition, with IC50 values less than those of standard chemotherapeutics like doxorubicin .

- The presence of electron-withdrawing groups such as methoxy and dichloro on the phenyl ring was correlated with enhanced cytotoxic activity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|---|

| 13 | U251 | <10 | Doxorubicin |

| 22 | WM793 | <30 | Doxorubicin |

The mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that their activity may involve:

- Inhibition of key enzymes associated with bacterial growth.

- Induction of apoptosis in cancer cells through pathways that involve mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.